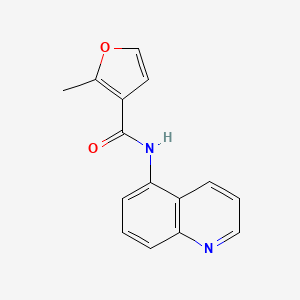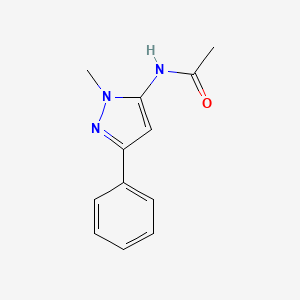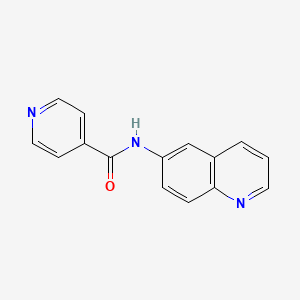
N-(quinolin-6-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(quinolin-6-yl)pyridine-4-carboxamide, also known as QP4N, is a novel compound that has gained attention in the field of medicinal chemistry. It is a small molecule that has shown potential in various scientific research applications due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of N-(quinolin-6-yl)pyridine-4-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cellular differentiation. By inhibiting HDACs, N-(quinolin-6-yl)pyridine-4-carboxamide can induce the expression of genes that are involved in apoptosis and cell cycle arrest. N-(quinolin-6-yl)pyridine-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that plays a key role in cell signaling and proliferation. By inhibiting PKC, N-(quinolin-6-yl)pyridine-4-carboxamide can induce the activation of caspases, which are enzymes that play a key role in apoptosis.
Biochemical and Physiological Effects:
N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to induce apoptosis and cell cycle arrest by activating caspases and inhibiting HDACs. In neurons, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In infectious diseases, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes and proteins.
実験室実験の利点と制限
One of the advantages of using N-(quinolin-6-yl)pyridine-4-carboxamide in lab experiments is its unique chemical structure and mechanism of action, which make it a promising candidate for various scientific research applications. N-(quinolin-6-yl)pyridine-4-carboxamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using N-(quinolin-6-yl)pyridine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the research on N-(quinolin-6-yl)pyridine-4-carboxamide. One direction is to further investigate its potential in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future research can focus on developing N-(quinolin-6-yl)pyridine-4-carboxamide derivatives with improved solubility and pharmacokinetic properties. Overall, the potential of N-(quinolin-6-yl)pyridine-4-carboxamide in various scientific research applications makes it an exciting area of research for medicinal chemists and scientists alike.
合成法
The synthesis of N-(quinolin-6-yl)pyridine-4-carboxamide involves the reaction of 6-chloroquinoline-3-carbaldehyde with 4-aminopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a coupling reaction with N,N-dimethylformamide dimethyl acetal to yield N-(quinolin-6-yl)pyridine-4-carboxamide. The yield of N-(quinolin-6-yl)pyridine-4-carboxamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
N-(quinolin-6-yl)pyridine-4-carboxamide has shown potential in various scientific research applications such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes and proteins.
特性
IUPAC Name |
N-quinolin-6-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-5-8-16-9-6-11)18-13-3-4-14-12(10-13)2-1-7-17-14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWOTSHXWAFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=NC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-yl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
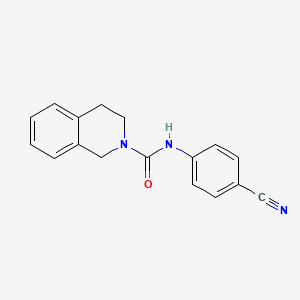
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)

![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)

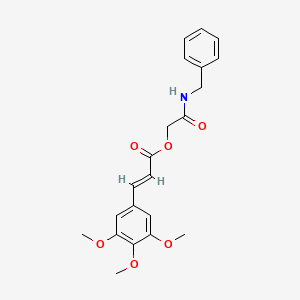
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
